Sweroside is a natural product found in Gentiana macrophylla, Gentiana algida, and other organisms with data available.
See also: Lonicera japonica flower (part of); Menyanthes trifoliata leaf (part of); Centaurium erythraea whole (part of).
Sweroside
CAS No.: 14215-86-2
Cat. No.: VC21344976
Molecular Formula: C16H22O9
Molecular Weight: 358.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14215-86-2 |
---|---|
Molecular Formula | C16H22O9 |
Molecular Weight | 358.34 g/mol |
IUPAC Name | (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |
Standard InChI | InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 |
Standard InChI Key | VSJGJMKGNMDJCI-ZASXJUAOSA-N |
Isomeric SMILES | C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES | C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O |
Chemical Properties and Structure
Molecular Structure and Identification
The compound is registered with CAS number 14215-86-2 and is also known by synonyms including 1,9-trans-9,5-cis-Sweroside . Its full chemical name is (3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one .
Physical and Chemical Properties
Sweroside exhibits specific physicochemical properties that influence its pharmacological applications:
Table 1. Physical and Chemical Properties of Sweroside
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.791 mL | 13.9548 mL | 27.9096 mL |
5 mM | 0.5582 mL | 2.791 mL | 5.5819 mL |
10 mM | 0.2791 mL | 1.3955 mL | 2.791 mL |
Note: Based on molecular weight of 358.3 g/mol
Biological Activities and Mechanisms
Antioxidant Properties and Mechanisms
Sweroside demonstrates potent antioxidant properties that underlie many of its therapeutic effects. Research has shown that sweroside significantly reduces reactive oxygen species (ROS) accumulation and malondialdehyde levels while enhancing the activities of key antioxidant enzymes including superoxide dismutase and glutathione peroxidase .
At the molecular level, sweroside modulates the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Studies have demonstrated that sweroside inhibits Kelch-like ECH-associated protein 1 (Keap1) and induces nuclear factor E2-associated factor 2 (Nrf2) nuclear translocation . This mechanism enables increased expression of antioxidant genes, thereby enhancing cellular defense against oxidative damage.
Anti-inflammatory Activities
Sweroside exerts significant anti-inflammatory effects through multiple pathways. A key mechanism involves inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in inflammation and inflammatory cell death (pyroptosis).
Research has demonstrated that sweroside represses pyroptosis by:
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Blocking pore formation in the cell membrane
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Inhibiting caspase-1 and interleukin (IL)-1β activity
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Decreasing expression levels of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), cleaved caspase-1, and IL-1β
Additionally, sweroside promotes SIRT1-mediated deacetylation of p65 NF-κB, further contributing to its anti-inflammatory profile .
Cell Signaling Pathways
Recent investigations have identified specific molecular interactions of sweroside with key cellular signaling molecules. A significant discovery is that sweroside directly binds to calcium/calmodulin-dependent protein kinase II delta (CaMKIIδ) . This interaction inhibits ROS-mediated NF-κB/NLRP3 pathways in cardiomyocytes, revealing a direct molecular target for sweroside's cardioprotective effects .
Studies also indicate that sweroside activates the SIRT1 pathway, a master regulator of cellular stress responses, metabolism, and inflammation . The compound increases SIRT1 protein expression and subsequently decreases acetylation of p65 NF-κB, a mechanism that contributes to its protective effects against high glucose-induced cellular damage .
Therapeutic Applications
Cardiovascular Protection
Sweroside demonstrates remarkable cardioprotective effects in various experimental models. One of the most extensively investigated applications is its role in mitigating myocardial ischemia-reperfusion (IR) injury, a common complication following reperfusion therapy for ischemic heart disease.
Research using cellular and ex vivo models has shown that sweroside pretreatment significantly:
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Enhances cell viability in hypoxia-reoxygenation conditions
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Decreases release of cardiac injury markers (CK-MB and LDH)
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Reduces myocardial infarct size
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Improves cardiac function parameters including left ventricular developed pressure (LVDP) and positive/negative first-order derivative of ventricular pressure (±dp/dt)
These protective effects demonstrate dose-dependency, with optimal cardioprotection observed at concentrations of 50 μM in vitro and 50 mg/kg in ex vivo studies .
Table 3. Dose-Dependent Effects of Sweroside on Myocardial Protection
Parameter | HR/IR Only | HR/IR + 10 μM/25 mg/kg | HR/IR + 25 μM/50 mg/kg | HR/IR + 50 μM/100 mg/kg |
---|---|---|---|---|
Cell Viability | 0.597 ± 0.016 | 0.652 ± 0.009 | 0.697 ± 0.007 | 0.732 ± 0.009/0.735 ± 0.011 |
Infarct Size (%) | 41.14 ± 4.37 | 28.90 ± 2.35 | 14.14 ± 2.38 | 15.51 ± 2.78 |
Note: HR = Hypoxia-Reoxygenation; IR = Ischemia-Reperfusion
More recent research has revealed sweroside's efficacy in alleviating pressure overload-induced heart failure. In a transverse aortic constriction (TAC) mouse model, sweroside significantly improved cardiac function and elevated ejection fraction (EF) and fractional shortening (FS) . The compound achieves this protective effect by inhibiting CaMKIIδ/NF-κB/NLRP3 pathways in cardiomyocytes, thereby mitigating adverse myocardial remodeling and contractile dysfunction .
Renal Protection in Diabetic Conditions
Sweroside has shown promise in protecting renal cells from high glucose-induced damage, suggesting potential applications in diabetic nephropathy treatment. In human renal tubular epithelial cells (HK-2 cells) subjected to high glucose conditions, sweroside treatment:
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Improved cell viability
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Inhibited secretion of inflammatory cytokines (TNF-α, IL-1β, and VCAM-1)
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Reduced reactive oxygen species generation
These renoprotective effects appear to be mediated through the SIRT1 pathway, as inhibition of SIRT1 with EX527 abolished the beneficial effects of sweroside . This suggests that SIRT1 activation is essential for sweroside's protective effects against high glucose-induced renal cell injury.
Molecular Mechanisms of Therapeutic Actions
The therapeutic effects of sweroside across different organ systems share common underlying molecular mechanisms, primarily centered around its antioxidant and anti-inflammatory properties. The compound's ability to modulate multiple pathways—including Keap1/Nrf2, NLRP3 inflammasome, SIRT1, and CaMKIIδ/NF-κB—suggests a favorable polypharmacological profile that might address the complex pathophysiology of disorders characterized by oxidative stress and inflammation.
Table 4. Key Molecular Targets and Effects of Sweroside
Future Research Directions
Pharmacokinetics and Bioavailability Challenges
Despite promising therapeutic potential, comprehensive pharmacokinetic data for sweroside remains limited. Future research should focus on determining its absorption, distribution, metabolism, excretion, and bioavailability profiles to better understand its therapeutic limitations and potential delivery strategies.
The relatively high molecular weight and glycosidic nature of sweroside may present challenges for oral bioavailability. Research into novel drug delivery systems, prodrug approaches, or structural modifications might help overcome these potential limitations.
Expanded Therapeutic Applications
While cardiovascular and renal applications have been most extensively studied, the demonstrated anti-inflammatory and antioxidant properties of sweroside suggest potential applications in other conditions characterized by inflammation and oxidative stress. These might include neurodegenerative diseases, inflammatory bowel conditions, and metabolic disorders, though more specific research is needed in these areas.
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